Cas no 1790462-22-4 (3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide)

3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide
- 3,4,5-trihydroxy-N-prop-2-ynylbenzamide
- 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide
- 1790462-22-4
- G65957
-
- インチ: 1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15)
- InChIKey: YCBQWQWEFWLUKD-UHFFFAOYSA-N
- ほほえんだ: OC1C(=C(C=C(C(NCC#C)=O)C=1)O)O
計算された属性
- せいみつぶんしりょう: 207.05315777g/mol
- どういたいしつりょう: 207.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.8
- 疎水性パラメータ計算基準値(XlogP): 0.6
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T357795-500mg |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 500mg |
$ 800.00 | 2023-09-05 | ||
TRC | T357795-50mg |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 50mg |
$155.00 | 2023-05-17 | ||
1PlusChem | 1P024Q6O-100mg |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 97% | 100mg |
$612.00 | 2024-06-18 | |
TRC | T357795-250mg |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 250mg |
$620.00 | 2023-05-17 | ||
1PlusChem | 1P024Q6O-250mg |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 97% | 250mg |
$1025.00 | 2024-06-18 | |
1PlusChem | 1P024Q6O-1g |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide |
1790462-22-4 | 97% | 1g |
$2530.00 | 2024-06-18 |
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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4. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamideに関する追加情報
3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide: A Comprehensive Overview
The compound 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide (CAS No. 1790462-22-4) is a unique organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its benzamide backbone, which is substituted with three hydroxyl groups at the 3, 4, and 5 positions of the benzene ring. Additionally, the nitrogen atom in the amide group is attached to a propargyl group, adding complexity and reactivity to the molecule. The combination of these functional groups makes 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide a versatile compound with intriguing chemical properties.
Recent studies have highlighted the importance of polyphenolic compounds like 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide in the field of medicinal chemistry. The presence of multiple hydroxyl groups on the benzene ring contributes to its strong antioxidant activity, making it a promising candidate for applications in antioxidant therapy and free radical scavenging. Researchers have also explored its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier has been a focal point in recent investigations.
The synthesis of 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically a substituted benzene derivative, which undergoes hydroxylation and subsequent amide formation. The introduction of the propargyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, opening new avenues for its use in chiral environments.
In terms of pharmacokinetics, 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide exhibits favorable absorption profiles in preclinical models. Its solubility and bioavailability have been optimized through structural modifications, including the addition of hydrophilic groups or the use of prodrug strategies. These improvements have enhanced its suitability for oral administration and systemic delivery. Preclinical toxicology studies have demonstrated that this compound has a low toxicity profile at therapeutic doses, further supporting its potential for clinical development.
The application of 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide extends beyond medicine into materials science and biotechnology. Its ability to form stable complexes with metal ions has led to its use as a ligand in catalysis and sensor development. In particular, researchers have explored its role in constructing metalloenzymes and metalloproteins for biocatalytic applications. The compound's reactivity towards electrophilic substitution reactions also makes it a valuable building block in organic synthesis.
From an environmental perspective, 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide has shown promise as a green chemical alternative to traditional synthetic compounds. Its biodegradability and low environmental impact have been assessed under various conditions, with encouraging results indicating its sustainability as an industrial material. This aligns with global efforts to develop eco-friendly chemicals that minimize ecological footprint while maintaining high performance standards.
In conclusion, 3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide (CAS No. 1790462-22-4) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in medicine, materials science, and environmental chemistry. As research continues to uncover new insights into its mechanisms and potentials, this compound is poised to play an increasingly important role in both academic and industrial settings.
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